molecular formula C13H13Cl2N3O B5292908 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5292908
M. Wt: 298.16 g/mol
InChI Key: XCBPQQVJGSYXKL-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group, a methyl group, and two chlorophenyl groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include 4-chlorophenylhydrazine and a suitable diketone.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and functional group modifications.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its pyrazole core is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-inflammatory, analgesic, and anticancer properties. The presence of the chlorophenyl groups enhances its ability to interact with specific enzymes and receptors.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The chlorophenyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide: Similar in structure but lacks the methyl group.

    4-chloro-N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide: Similar but with a fluorine atom instead of chlorine.

    4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide: Similar but with the carboxamide group at a different position on the pyrazole ring.

Uniqueness

The uniqueness of 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methyl groups enhances its reactivity and potential as a pharmacophore.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c1-18-12(11(15)8-17-18)13(19)16-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPQQVJGSYXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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